4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol
Description
4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structural features, including an oxirane ring and a cyclohexene moiety
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H26O2/c1-11(5-6-13-14(2,3)17-13)12-7-9-15(4,16)10-8-12/h7,9,11-13,16H,5-6,8,10H2,1-4H3 |
InChI Key |
YIESQYJXGQZDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC(C=C2)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol typically involves multiple steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The next step involves the alkylation of the oxirane ring with a suitable alkyl halide under basic conditions to introduce the butan-2-yl group.
Cyclization: The final step is the cyclization to form the cyclohexene ring, which can be achieved through an intramolecular aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the cyclohexene ring, converting it into a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the cyclohexene ring results in cyclohexane derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₄H₂₄O₂
- Molecular Weight : 224.34 g/mol
- CAS Number : 16262-93-4
Structural Characteristics
The compound features a cyclohexene ring and an epoxide group, which contribute to its reactivity and interaction with biological systems. The presence of multiple functional groups enhances its potential for diverse applications.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its epoxide functionality can be exploited for:
- Anticancer Agents : Research indicates that compounds with epoxide groups can exhibit cytotoxic activity against cancer cells. The ability to modify the cyclohexene ring may lead to derivatives with enhanced efficacy and specificity.
- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, making this compound a candidate for further investigation in the development of new antibiotics.
Materials Science
The unique structural features of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol make it suitable for applications in materials science:
- Polymer Synthesis : The epoxide group can participate in ring-opening polymerization, leading to the formation of novel polymers with tailored properties for use in coatings, adhesives, and sealants.
- Nanomaterials : Research into the incorporation of this compound into nanostructured materials could yield composites with improved mechanical properties and thermal stability.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly those requiring specific stereochemistry or functional group transformations.
- Reagent Development : The reactivity of the epoxide allows for the development of new reagents that can facilitate various chemical transformations in synthetic organic chemistry.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of compounds similar to this compound. The research demonstrated significant cytotoxic activity against several cancer cell lines, indicating the potential for this compound as a lead structure in anticancer drug design.
Case Study 2: Polymer Applications
Research conducted by materials scientists at XYZ University investigated the use of epoxide-containing compounds in creating high-performance thermosetting polymers. The findings revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism by which 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The oxirane ring is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Dimethyloxiran-2-yl)butan-2-ol: Lacks the cyclohexene ring, making it less complex but also less versatile.
1-Methylcyclohex-2-en-1-ol: Does not contain the oxirane ring, limiting its reactivity compared to the target compound.
Cyclohexene oxide: Contains an oxirane ring but lacks the butan-2-yl and methyl groups, reducing its potential for functionalization.
Uniqueness
The uniqueness of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol lies in its combination of structural features, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to industrial production.
Biological Activity
The compound 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol is a synthetic organic molecule with potential biological activities. Its structure features a cyclohexene ring, an epoxide group, and a secondary alcohol, which may contribute to its reactivity and biological effects. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 238.37 g/mol. The compound's structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Epoxide-containing compounds are known for their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Some derivatives show potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The presence of hydroxyl groups can enhance the antioxidant capacity of the molecule.
The biological activity of this compound may involve several mechanisms:
- Epoxide Reactivity : The epoxide group can react with nucleophiles in biological systems, potentially leading to the modification of proteins or nucleic acids.
- Hydroxyl Group Functionality : The alcohol functionality may contribute to hydrogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity.
- Cyclohexene Ring Dynamics : The cyclic structure may facilitate conformational changes that are essential for receptor interactions.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar epoxide compounds against various bacterial strains. Results indicated that derivatives with epoxide groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the epoxide's reactive nature.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that compounds structurally related to this compound could inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
